2-{1-[(Pyridin-3-yl)methyl]piperidin-2-yl}ethan-1-ol
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Overview
Description
2-{1-[(Pyridin-3-yl)methyl]piperidin-2-yl}ethan-1-ol is a complex organic compound that features a piperidine ring bonded to a pyridine moiety via a methylene bridge, with an ethan-1-ol group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Pyridin-3-yl)methyl]piperidin-2-yl}ethan-1-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.
Attachment of the Pyridine Moiety: The pyridine ring is introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with a piperidine intermediate.
Introduction of the Ethan-1-ol Group: The ethan-1-ol group is added through reduction reactions, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Catalysts and automated processes are often employed to enhance efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Pyridin-3-yl)methyl]piperidin-2-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperidine rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine or pyridine derivatives.
Scientific Research Applications
2-{1-[(Pyridin-3-yl)methyl]piperidin-2-yl}ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{1-[(Pyridin-3-yl)methyl]piperidin-2-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 1-benzylpiperidine and 4-methylpiperidine share structural similarities.
Pyridine Derivatives: Compounds such as 3-pyridinemethanol and 2-pyridylmethylamine are structurally related.
Uniqueness
2-{1-[(Pyridin-3-yl)methyl]piperidin-2-yl}ethan-1-ol is unique due to its specific combination of a piperidine ring, a pyridine moiety, and an ethan-1-ol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[1-(pyridin-3-ylmethyl)piperidin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c16-9-6-13-5-1-2-8-15(13)11-12-4-3-7-14-10-12/h3-4,7,10,13,16H,1-2,5-6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJZXQZDIAPBEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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